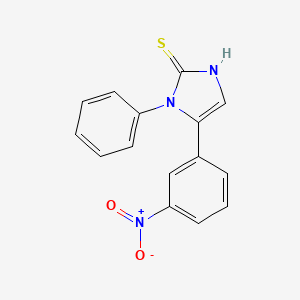

5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol

Description

BenchChem offers high-quality 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-nitrophenyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-16-15(21)17(14)12-6-2-1-3-7-12/h1-10H,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKLQAFDGLPGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol. As a molecule incorporating the pharmacologically significant imidazole-2-thiol core, this compound is of considerable interest for potential applications in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel imidazole derivatives and the exploration of their therapeutic potential.

Introduction: The Significance of Imidazole-2-Thiol Derivatives

The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, both natural and synthetic. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in medicinal chemistry. The incorporation of a thiol group at the 2-position of the imidazole ring to form the imidazole-2-thiol (or thione) moiety further enhances its chemical versatility and biological activity.

Derivatives of imidazole-2-thiol have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. The thione-thiol tautomerism of this functional group allows for diverse chemical modifications and interactions with biological targets. The introduction of specific substituents, such as the 3-nitrophenyl and phenyl groups in the target molecule, is a strategic approach to modulate the compound's physicochemical properties and explore its structure-activity relationships. The electron-withdrawing nature of the nitro group, for instance, can significantly influence the molecule's electronic distribution and potential for biological interactions.

This guide provides a detailed, step-by-step methodology for the synthesis and characterization of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, offering a solid foundation for its further investigation and development.

Proposed Synthetic Pathway

The synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol can be achieved through a multi-step reaction sequence, commencing with the formation of a substituted imidazole core, followed by the introduction of the thiol functionality. The proposed pathway is designed for efficiency and is based on established synthetic methodologies for related imidazole derivatives.

Spectroscopic Characterization of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol. In the absence of direct experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing upon a curated selection of data from structurally analogous compounds, we present a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the title compound. This guide is designed to facilitate the identification and characterization of this molecule in a research and development setting, providing detailed experimental protocols and in-depth interpretation of the anticipated spectral features.

Introduction: The Significance of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl group and a thiol substituent to the 1-phenyl-1H-imidazole core in 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol suggests a molecule with potentially interesting pharmacological properties. The nitroaromatic moiety is a well-known pharmacophore, while the thiol group can participate in various biological interactions. Accurate and unambiguous structural elucidation is paramount in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic signatures of the title compound, empowering researchers to confidently identify and characterize this molecule.

A crucial aspect to consider for 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol is the potential for tautomerism. The imidazole-2-thiol moiety can exist in equilibrium with its thione tautomer, 5-(3-nitrophenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione. Spectroscopic evidence from related compounds strongly suggests that the thione form is the predominant tautomer in solution and the solid state[1]. Therefore, the following spectral predictions and interpretations will be based on the thione tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3-nitrophenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione. These predictions are derived from the analysis of substituent effects and a comprehensive review of spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' (imidazole ring) | 7.8 - 8.0 | s | - |

| H-2'' (nitrophenyl) | 8.4 - 8.6 | t | ~2.0 |

| H-4'' (nitrophenyl) | 8.2 - 8.4 | ddd | ~8.0, 2.0, 1.0 |

| H-5'' (nitrophenyl) | 7.7 - 7.9 | t | ~8.0 |

| H-6'' (nitrophenyl) | 8.0 - 8.2 | ddd | ~8.0, 2.0, 1.0 |

| H-2', H-6' (phenyl) | 7.5 - 7.7 | m | - |

| H-3', H-4', H-5' (phenyl) | 7.3 - 7.5 | m | - |

| N-H (thione) | 12.0 - 13.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (thione) | 180 - 190 |

| C-5 (imidazole ring) | 125 - 130 |

| C-4 (imidazole ring) | 115 - 120 |

| C-1' (phenyl) | 135 - 140 |

| C-2', C-6' (phenyl) | 128 - 132 |

| C-3', C-5' (phenyl) | 125 - 129 |

| C-4' (phenyl) | 120 - 125 |

| C-1'' (nitrophenyl) | 148 - 152 |

| C-2'' (nitrophenyl) | 120 - 125 |

| C-3'' (nitrophenyl) | 130 - 135 |

| C-4'' (nitrophenyl) | 122 - 127 |

| C-5'' (nitrophenyl) | 135 - 140 |

| C-6'' (nitrophenyl) | 128 - 133 |

Table 3: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thione) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=S Stretch (thione) | 1200 - 1300 | Strong |

| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C=C & C=N Stretch (aromatic/imidazole) | 1450 - 1600 | Medium to Strong (multiple bands) |

| Aromatic C-H Bending (out-of-plane) | 690 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - S]⁺ | Loss of sulfur |

| [C₆H₅N₂S]⁺ | Phenyl-imidazole-thione fragment |

| [C₆H₄NO₂]⁺ | Nitrophenyl fragment |

| [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR):

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

-

Collect 16 scans for adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 250 ppm.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Collect and average 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion peak and major fragment ions.

In-Depth Spectroscopic Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ will provide a wealth of structural information. The most downfield signal is expected to be the N-H proton of the thione tautomer , appearing as a broad singlet between 12.0 and 13.5 ppm. This significant downfield shift is characteristic of protons attached to nitrogen in a thione or amide-like environment.

The aromatic region will be complex due to the presence of two substituted phenyl rings. The protons of the 3-nitrophenyl group will be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton at the 2''-position (H-2''), being ortho to the nitro group, is expected to appear as a triplet at the most downfield region of the aromatic signals (8.4 - 8.6 ppm) due to meta coupling with H-4'' and H-6''. The protons at H-4'' and H-6'' will likely appear as distinct multiplets, while the H-5'' proton will be a triplet at a relatively upfield position.

The protons of the N-phenyl ring will appear as a complex multiplet in the range of 7.3 to 7.7 ppm. The proton on the imidazole ring (H-4') is expected to be a singlet in the range of 7.8 to 8.0 ppm. Its chemical shift is influenced by the adjacent phenyl and nitrophenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The most downfield signal will be the thione carbon (C=S) , predicted to be in the range of 180-190 ppm. This is a highly characteristic chemical shift for this functional group.

The aromatic region will show a total of eleven signals (five for the N-phenyl ring, and six for the 3-nitrophenyl ring, assuming no accidental equivalence). The carbon attached to the nitro group (C-1'' ) will be significantly deshielded (148-152 ppm). The carbons of the imidazole ring (C-4 and C-5) are expected to resonate between 115 and 130 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band in the region of 3100-3300 cm⁻¹ will correspond to the N-H stretching vibration of the thione tautomer. The presence of a strong band around 1200-1300 cm⁻¹ is indicative of the C=S stretching vibration .

The nitro group will exhibit two strong and characteristic absorption bands: an asymmetric stretch between 1510-1550 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹ [2][3][4]. The aromatic nature of the molecule will be confirmed by the presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations of the aromatic and imidazole rings[5]. Strong bands in the fingerprint region (690-900 cm⁻¹ ) will be due to out-of-plane C-H bending of the substituted benzene rings.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a clear molecular ion peak ([M]⁺) , which will confirm the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the aromatic rings and the presence of the nitro and thione groups.

Common fragmentation pathways are expected to include the loss of the nitro group ([M - NO₂]⁺) and the loss of a sulfur atom ([M - S]⁺). Other significant fragments will likely correspond to the stable aromatic and heterocyclic moieties, such as the phenyl-imidazole-thione fragment and the nitrophenyl fragment . The presence of a peak corresponding to the phenyl cation ([C₆H₅]⁺) is also anticipated. The fragmentation of nitroaromatic compounds can be complex, and other fragmentation pathways may also be observed[6][7].

Visualizing the Structure-Spectrum Correlation

The following diagrams illustrate the key structural features and their expected correlation with the spectroscopic data.

Figure 1: Molecular structure of the predominant thione tautomer.

Figure 2: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, with a focus on its predominant thione tautomer. By understanding the expected NMR, IR, and Mass Spectrometry data, researchers can expedite the identification and structural confirmation of this novel compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As with any predictive analysis, experimental verification remains the gold standard. This guide, however, serves as an invaluable resource to inform experimental design and to provide a solid foundation for the interpretation of experimentally obtained spectra.

References

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77. Available at: [Link]

-

PubChem. (n.d.). 2-Mercaptoimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information For: Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Retrieved from [Link]

-

Muayed, A., et al. (2019). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Kákoní, A., et al. (2003). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Journal of Mass Spectrometry, 38(6), 637-647. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Asiri, A. M., et al. (2011). IR spectrum of imidazole derivatives. ResearchGate. Available at: [Link]

-

Parshintsev, J., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 6(8), 2119-2131. Available at: [Link]

-

Elguero, J., et al. (1976). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Preliminary In-Vitro Biological Screening of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol: A Technical Guide

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a phenyl and a nitrophenyl group to the imidazole-2-thiol core in the novel compound, 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, presents a compelling case for comprehensive biological evaluation. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, while the imidazole-2-thiol scaffold has been explored for its anticancer and anti-inflammatory potential.[1][2][3] This guide provides a structured, in-depth framework for the preliminary in-vitro biological screening of this promising molecule, designed to elucidate its therapeutic potential for researchers, scientists, and drug development professionals. Our approach is grounded in established methodologies, ensuring scientific rigor and reproducibility.

Strategic Approach to In-Vitro Screening: A Multi-Faceted Evaluation

Given the chemical functionalities present in 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, a logical starting point for its biological evaluation is to investigate its potential as an antimicrobial, cytotoxic (anticancer), antioxidant, and anti-inflammatory agent. This initial screening phase is designed to be cost-effective and provide a broad overview of the compound's bioactivity, guiding future, more focused research.

Caption: High-level overview of the proposed in-vitro screening cascade.

I. Antimicrobial Susceptibility Testing: The Hunt for Novel Antibiotics

The presence of the nitroimidazole moiety strongly suggests potential antimicrobial activity.[2] The initial screening will determine the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method, a quantitative technique that establishes the lowest concentration of the compound that inhibits visible microbial growth.[4][5][6][7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol in dimethyl sulfoxide (DMSO).

-

Bacterial and Fungal Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungal: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

-

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

-

Positive Controls: Ciprofloxacin for bacteria, Fluconazole for fungi.

-

Negative Control: DMSO.

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer.

2. Assay Procedure:

-

Serial Dilution: Serially dilute the test compound in the appropriate growth medium in the 96-well plates to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: MIC Values

| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |

| S. aureus | ATCC 29213 | ||

| B. subtilis | ATCC 6633 | ||

| E. coli | ATCC 25922 | ||

| P. aeruginosa | ATCC 27853 | ||

| C. albicans | ATCC 90028 | ||

| A. niger | ATCC 16404 |

graph "Antimicrobial_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Stock" [label="Prepare Compound Stock"]; "Serial_Dilution" [label="Serial Dilution in 96-well Plate"]; "Prepare_Inoculum" [label="Prepare Microbial Inoculum"]; "Inoculate" [label="Inoculate Plates"]; "Incubate" [label="Incubate"]; "Read_MIC" [label="Determine MIC"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Stock" -> "Serial_Dilution" -> "Inoculate"; "Prepare_Inoculum" -> "Inoculate" -> "Incubate" -> "Read_MIC" -> "End"; }

Caption: Workflow for the broth microdilution assay to determine MIC.

II. Cytotoxicity Screening: Assessing Anticancer Potential

The imidazole-2-thione scaffold is present in several compounds with demonstrated anticancer properties.[8][9][10] Therefore, evaluating the cytotoxicity of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol against a panel of human cancer cell lines is a crucial step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic effects.[11][12][13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution in DMSO.

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

A549 (human lung carcinoma)

-

HeLa (human cervical cancer)

-

HEK293 (human embryonic kidney cells - as a non-cancerous control for selectivity)

-

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Reagents: MTT solution (5 mg/mL in PBS), DMSO.

-

Positive Control: Doxorubicin.

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader.

2. Assay Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin | Selectivity Index (SI) |

| MCF-7 | |||

| A549 | |||

| HeLa | |||

| HEK293 |

Selectivity Index (SI) = IC50 of normal cells (HEK293) / IC50 of cancer cells

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

III. Antioxidant Activity Evaluation: Gauging Radical Scavenging Capacity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The free radical scavenging activity of the test compound will be evaluated using two common and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[15][16][17][18]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

1. DPPH Assay:

-

Prepare a stock solution of the test compound in methanol.

-

In a 96-well plate, add various concentrations of the test compound to a methanolic solution of DPPH.

-

Incubate the plate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid will be used as the positive control.

2. ABTS Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance.

-

Add various concentrations of the test compound to the ABTS radical solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

Trolox will be used as the positive control.

Data Presentation: Scavenging Activity

The results will be expressed as the concentration of the compound required to scavenge 50% of the free radicals (IC50).

| Assay | IC50 (µg/mL) of Test Compound | IC50 (µg/mL) of Positive Control |

| DPPH | ||

| ABTS |

IV. Preliminary Anti-inflammatory Screening: Probing Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases. A preliminary assessment of the anti-inflammatory potential of the compound can be performed using an in-vitro model of inflammation.[19][20][21] One common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution in DMSO.

-

Cell Line: RAW 264.7 (murine macrophage).

-

Reagents: LPS, Griess reagent.

-

Positive Control: Dexamethasone.

2. Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measure the absorbance at 540 nm.

Data Presentation: NO Inhibition

The percentage of NO inhibition will be calculated, and the IC50 value will be determined.

| Parameter | Result |

| IC50 for NO Inhibition (µM) | |

| Cell Viability at IC50 (MTT assay) |

Conclusion and Future Directions

This comprehensive in-vitro screening guide provides a robust framework for the initial biological evaluation of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol. The data generated from these assays will offer a panoramic view of the compound's potential therapeutic applications. Positive results in any of these screens will warrant further, more detailed investigations, such as mechanism of action studies, in-vivo efficacy testing in animal models, and lead optimization to enhance potency and reduce toxicity. This structured approach ensures a thorough and efficient preliminary assessment, paving the way for the potential development of a novel therapeutic agent.

References

-

National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.).

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.).

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025). PubMed.

- antimicrobial activity of imidazol-2-thiol derivatives represented by%... (n.d.).

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026).

- Aryal, S. (2022). Minimal Inhibitory Concentration (MIC)

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021).

- In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023).

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026).

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI.

- antimicrobial activity of imidazol-2-thiol derivatives represented by%... (n.d.).

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.

- functional in vitro assays for drug discovery. (2023). YouTube.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI.

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).

- Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024).

- Special Issue : Enzyme Inhibitors in Drug Discovery and Development. (n.d.). MDPI.

- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).

- How-to guide: Minimum Inhibitory Concentr

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu

- Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.).

- Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. (2025).

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science.

- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE.

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv

- LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. (2022). YouTube.

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.).

- The Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. (n.d.). Open Research@CSIR-NIScPR.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

- MTT assay protocol. (n.d.). Abcam.

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.

- MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. (2026).

- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 8. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Antimicrobial Potential of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to infectious disease therapy. The relentless evolution of resistant pathogens demands a continuous pipeline of novel chemical entities with diverse mechanisms of action. Imidazole derivatives have long been a cornerstone of antifungal therapy, and emerging research highlights their broader potential against a spectrum of microbial threats, including bacteria.[1][2] This guide focuses on a specific, promising scaffold: 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol . The strategic incorporation of a nitroaromatic group, a phenyl ring, and a reactive thiol moiety suggests a multifaceted potential for antimicrobial efficacy. Nitroimidazole derivatives, for instance, are known to be activated under anaerobic conditions to produce radical species that damage microbial DNA.[3]

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol but as a strategic guide, grounded in established methodologies, to thoroughly evaluate the antimicrobial profile of this novel compound. We will proceed from the foundational synthesis and characterization to a multi-tiered screening cascade and conclude with an exploration of its potential mechanism of action, emphasizing the causal logic behind each experimental choice.

Section 1: Synthesis and Characterization

While the precise synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol is not yet widely published, a rational synthetic approach can be proposed based on established imidazole chemistry. A common route involves the condensation of a substituted benzil-like precursor with an appropriate aldehyde and a source of ammonia, followed by thionation.[4]

A plausible synthetic route could involve a multi-step reaction starting from 1-(3-nitrophenyl)-2-phenylethane-1,2-dione. The synthesis and characterization of related imidazole derivatives have been described, providing a strong basis for this proposed pathway.[5][6]

Key Characterization Steps:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful incorporation of all constituent parts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the C=S (thiol), N-O (nitro), and aromatic C-H bonds.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final compound.[7]

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Section 2: A Phased Approach to Antimicrobial Efficacy Screening

A tiered screening strategy is crucial for efficiently evaluating a novel compound. This approach conserves resources by using rapid, qualitative assays for initial screening, followed by more labor-intensive, quantitative methods for promising candidates.

Below is a logical workflow for assessing the antimicrobial activity of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol.

Caption: Hypothesized dual mechanisms of action for the test compound.

Experimental Validation:

-

Ergosterol Quantitation: To test the antifungal MoA, C. albicans can be treated with the compound, and the cellular sterols can be extracted and analyzed by GC-MS or HPLC. A decrease in ergosterol and an accumulation of lanosterol would strongly support inhibition of the ergosterol biosynthesis pathway.

-

DNA Damage Assay: For antibacterial MoA, a comet assay or a similar method could be employed to visualize DNA strand breaks in bacteria like E. coli after treatment with the compound, particularly under low-oxygen conditions.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for evaluating the antimicrobial potential of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol. By progressing from broad, qualitative screening to precise, quantitative analysis and finally to mechanistic investigation, researchers can build a comprehensive profile of the compound's activity. The multi-faceted structure of this molecule, combining the established antifungal prowess of the imidazole core with the antibacterial potential of a nitroaromatic moiety, makes it a compelling candidate for further drug discovery and development efforts. Positive findings from this evaluation cascade would warrant progression to more advanced studies, including cytotoxicity assays against mammalian cell lines, in vivo efficacy models, and formulation development.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Synthesis, Characterization and Anti Microbial Activity of Some New Derivatives Containing Imidazol Moiety. Iraqi Journal of Science. [Link]

-

antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scientific Research Publishing. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

-

Synthesis of 5‐(phenylthiol)‐1H‐imidazole. ResearchGate. [Link]

-

5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. [Link]

-

Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103792. [Link]

-

The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]

-

Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(4), 327-333. [Link]

-

Fisher, R. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Step by step procedure to measure the zone of inhibition using watershed segmentation method. ResearchGate. [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7083. [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences. [Link]

-

An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6292. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

-

Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Zone of Inhibition. Nelson Labs. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. BioMed Research International. [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]

-

antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. ResearchGate. [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

-

Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

-

Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

Mechanisms of action of the antimycotic imidazoles. Journal of Antimicrobial Chemotherapy, 5(6), 613-622. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

-

Zone of Inhibition explained. Singer Instruments. [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. mdpi.com [mdpi.com]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]

- 6. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

Molecular Docking of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol: A Technical Guide to Unveiling Potential Biological Targets

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study focused on 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol. As researchers and drug development professionals, our objective is to move beyond mere procedural steps and delve into the strategic rationale that underpins a robust computational investigation. We will explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of our study, 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, combines the established pharmacophore of imidazole-2-thiol with a nitroaromatic moiety. Nitroimidazoles, in particular, are a well-established class of antimicrobial agents, whose mechanism often involves the reductive activation of the nitro group within pathogenic microorganisms.[3][4] This dual-feature chemical architecture makes our compound a compelling candidate for computational screening against a variety of protein targets.

The Strategic Framework of a Molecular Docking Study

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a powerful tool in drug discovery for predicting the binding affinity and mode of action of a novel compound. Our study will be structured to first identify potential protein targets based on the known activities of similar chemical structures, followed by a meticulous, step-by-step protocol for the docking simulation and subsequent analysis.

Caption: A generalized workflow for a molecular docking study.

Part 1: Target Selection Rationale

The selection of appropriate protein targets is a critical first step that dictates the relevance of the entire study. Given that no specific biological activity has been extensively reported for 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, we will infer potential targets from its structural components.

-

Anti-inflammatory Targets: Imidazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[6] Specifically, COX-2 is a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Targets: The imidazole-2-thione scaffold has been identified in compounds that act as DNA intercalators and topoisomerase II inhibitors, both crucial mechanisms in cancer chemotherapy.[7]

-

Antimicrobial Targets: The nitroimidazole moiety is a classic feature of drugs targeting anaerobic bacteria and protozoa.[4] A key enzyme in the metabolism of many bacteria is L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), which has been a target for novel imidazole-based antimicrobial agents.[5]

For the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary target, illustrating a potential anti-inflammatory application.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the molecular docking of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol against human COX-2.

Software and Tools

-

Molecular Visualization and Preparation: UCSF Chimera, PyMOL, AutoDock Tools

-

Molecular Docking Engine: AutoDock Vina

-

Ligand Structure Generation: ChemDraw, Avogadro

-

Protein Structure Database: RCSB Protein Data Bank (PDB)

Protein Preparation

-

Retrieval of Crystal Structure: The crystal structure of human COX-2 in complex with a selective inhibitor (e.g., celecoxib) will be downloaded from the RCSB PDB. A suitable entry is PDB ID: 3LN1 . The presence of a co-crystallized ligand is crucial as it helps in defining the active site and validating the docking protocol.

-

Initial Cleaning: The downloaded PDB file contains the protein, the co-crystallized ligand, water molecules, and cofactors. Using UCSF Chimera or a similar tool, all water molecules and any non-essential cofactors are removed. The co-crystallized ligand is separated and saved as a separate file for later use in protocol validation.

-

Protein Preparation for Docking: Using AutoDock Tools, polar hydrogens are added to the protein, and Gasteiger charges are computed. The prepared protein is then saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation

-

2D to 3D Conversion: The 2D structure of 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol is drawn using ChemDraw and saved in a format that can be imported into a 3D modeling program like Avogadro.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is critical for ensuring that the ligand geometry is realistic.

-

Preparation for Docking: Using AutoDock Tools, the rotatable bonds in the ligand are defined, and Gasteiger charges are computed. The prepared ligand is saved in the PDBQT format.

Docking Simulation

-

Grid Box Generation: The active site of COX-2 is defined by generating a grid box. This three-dimensional grid encompasses the binding pocket where the co-crystallized ligand was located. The dimensions and center of the grid box must be large enough to allow the ligand to move and rotate freely within the active site. For PDB ID 3LN1, the grid box can be centered on the co-crystallized ligand.

-

Execution of AutoDock Vina: The docking simulation is initiated using the AutoDock Vina program. The command specifies the prepared protein and ligand files, the grid box parameters, and the output file for the docking results. Vina will generate a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

Validation of the Docking Protocol

A crucial step for ensuring the trustworthiness of the docking results is to validate the protocol. This is achieved by re-docking the co-crystallized ligand (celecoxib in this case) into the active site of COX-2. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the predicted pose of the re-docked ligand and its crystal structure orientation is less than 2.0 Å.

Part 3: Data Presentation and Interpretation

The output from AutoDock Vina will provide several binding poses for our test ligand, each with a corresponding binding affinity score. This quantitative data should be systematically organized for clear interpretation.

Table 1: Hypothetical Docking Results for 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol against COX-2 (PDB: 3LN1)

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (within 4 Å) | Hydrogen Bonds |

| 1 | -9.8 | 0.000 | VAL523, HIS90, ARG513, PHE518 | HIS90, ARG513 |

| 2 | -9.5 | 1.254 | VAL523, LEU352, SER353, PHE518 | SER353 |

| 3 | -9.2 | 1.876 | VAL349, LEU531, TYR385, ARG120 | ARG120 |

| ... | ... | ... | ... | ... |

| Celecoxib (Reference) | -11.5 | N/A | HIS90, ARG513, PHE518, LEU352 | HIS90, ARG513 |

Interpretation of Results:

-

Binding Affinity: The more negative the value, the stronger the predicted binding. In our hypothetical results, the top pose has a strong binding affinity of -9.8 kcal/mol, which is comparable to the reference inhibitor.

-

Interaction Analysis: The key to understanding the binding mode is to visualize the top-ranked pose within the active site of the protein. The analysis of interacting residues reveals which amino acids are crucial for stabilizing the ligand. Hydrogen bonds, hydrophobic interactions, and pi-pi stacking are important interactions to identify. For instance, the hypothetical hydrogen bonds with HIS90 and ARG513 suggest a strong and specific interaction, which is often a hallmark of potent inhibitors.

Part 4: Conceptual Signaling Pathway and Mechanism

Based on the docking results suggesting COX-2 inhibition, we can place our compound within a known biological pathway.

Caption: Hypothetical inhibition of the COX-2 pathway by the ligand.

This diagram illustrates that by binding to the active site of the COX-2 enzyme, 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol can potentially block the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. This provides a clear, testable hypothesis for subsequent in vitro and in vivo experimental validation.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to conducting a molecular docking study on 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol. By grounding our study in the known pharmacology of its constituent scaffolds, we have established a logical basis for target selection. The detailed protocol emphasizes the importance of careful preparation and validation to ensure the trustworthiness of the results. The final analysis and visualization of the data provide actionable insights, paving the way for further experimental investigation and potential lead optimization. This workflow serves as a robust template for researchers seeking to explore the therapeutic potential of novel chemical entities through computational methods.

References

-

ResearchGate. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Available at: [Link]

-

PubMed Central. (2020). Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis. Available at: [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. Available at: [Link]

-

International Journal of Fundamental and Molecular Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

-

Indian Academy of Sciences. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Available at: [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Available at: [Link]

-

ResearchGate. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. Available at: [Link]

-

PubMed Central. (n.d.). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Available at: [Link]

-

PubMed. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Available at: [Link]

-

MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. japsonline.com [japsonline.com]

- 3. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Thermal Stability Analysis of Nitro-Substituted Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Thermal Stability in Nitroimidazole Compounds

Nitro-substituted imidazole compounds form a cornerstone of modern therapeutics, particularly as antimicrobial and anticancer agents. Their efficacy is often intrinsically linked to the reactive nature of the nitro group. However, this same reactivity presents a significant challenge in drug development and manufacturing: thermal instability. The potential for exothermic decomposition under thermal stress is not merely a matter of product degradation and loss of efficacy; it poses a substantial safety risk, with implications for synthesis, purification, formulation, storage, and transportation. A thorough understanding and rigorous analysis of the thermal stability of these compounds are therefore paramount.

This guide provides a comprehensive framework for the thermal stability analysis of nitro-substituted imidazole compounds. It is designed to move beyond a simple recitation of protocols, offering instead a Senior Application Scientist's perspective on the causality behind experimental choices and the integration of theoretical calculations for a holistic understanding. We will explore both the experimental and computational pillars of thermal analysis, equipping you with the knowledge to design robust, self-validating analytical strategies.

Section 1: The Foundation of Thermal Stability – Structure-Property Relationships

The thermal stability of a nitro-substituted imidazole is not an arbitrary property but is dictated by its molecular and supramolecular structure. Key determinants include:

-

Number and Position of Nitro Groups: An increase in the number of electron-withdrawing nitro groups generally decreases the thermal stability of the imidazole ring. The position of the nitro group is also critical. For instance, a nitro group at the 1-position (N-NO2) is often associated with lower thermal stability compared to those on the carbon atoms (C-NO2) due to the weaker N-N bond.[1][2] Steric hindrance between adjacent nitro groups can also strain the molecule and lower its decomposition temperature.[1][2]

-

Other Substituents: The presence of other functional groups on the imidazole ring can either enhance or diminish thermal stability through inductive and resonance effects. Electron-donating groups may stabilize the ring, while other electron-withdrawing groups can further destabilize it.

-

Crystal Packing and Intermolecular Interactions: In the solid state, the way molecules are arranged in the crystal lattice significantly influences thermal stability. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can create a more stable crystal structure that requires more energy to disrupt, thus increasing the decomposition temperature.

Section 2: Experimental Assessment of Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for the experimental evaluation of thermal stability. They provide complementary information on the energetic and mass changes that occur as a material is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC): Probing the Energetics of Decomposition

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It allows for the determination of melting points, phase transitions, and, most importantly for our purposes, the onset temperature and enthalpy of decomposition.

A typical DSC curve for a nitroimidazole compound will show an endothermic peak corresponding to its melting point, followed by an exothermic peak representing its decomposition.[3][4]

-

Endothermic Peak (Melting): The sharp, downward-pointing peak indicates the melting point (Tm) of the compound. The area under this peak corresponds to the heat of fusion (ΔHm).[3]

-

Exothermic Peak (Decomposition): A sharp, upward-pointing peak indicates an exothermic event, which for these compounds is typically decomposition. Key parameters to extract are:

-

Onset Temperature (Tonset): The temperature at which the exothermic event begins. This is a critical indicator of the initiation of decomposition.

-

Peak Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.

-

Heat of Decomposition (ΔHd): The total energy released during decomposition, calculated from the area under the exothermic peak. A large ΔHd signifies a more hazardous decomposition.[3]

-

Caption: Interpretation of a typical DSC thermogram for a nitroimidazole compound.

This protocol is a guideline and may require optimization based on the specific compound and instrumentation.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions. This is a non-negotiable step for data integrity.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the finely ground nitroimidazole compound into a high-pressure DSC pan. The use of high-pressure pans is crucial to suppress the vaporization of the sample or its initial decomposition products, which could mask the true decomposition exotherm.

-

Hermetically seal the pan. Ensure a proper seal to prevent any leakage during the experiment.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400 °C). The choice of heating rate is a balance: slower rates provide better resolution of thermal events, while faster rates increase sensitivity but can shift the peak temperatures to higher values.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature, peak temperature, and heat of decomposition from the resulting DSC curve using the instrument's software.

-

Caption: Experimental workflow for DSC analysis of nitroimidazole compounds.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss on a Microscale

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the decomposition temperature range, identifying the number of decomposition steps, and quantifying the amount of non-volatile residue.

The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.

-

Mass Loss Steps: A sharp drop in the TGA curve indicates a mass loss event, corresponding to a decomposition step. The number of steps can provide insight into the complexity of the decomposition mechanism.

-

Onset of Decomposition (Td): The temperature at which significant mass loss begins.

-

Residue: The percentage of mass remaining at the end of the experiment.

Caption: Interpretation of TGA and DTG curves for a nitroimidazole compound.

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition and the percentage of residue.

-

Plot the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for TGA of nitroimidazole compounds.

Calculating Activation Energy of Decomposition using the Ozawa-Flynn-Wall Method

The Ozawa-Flynn-Wall (OFW) method is an isoconversional kinetic model that allows for the determination of the activation energy (Ea) of decomposition without assuming a specific reaction model.[5] This is particularly useful for the complex decomposition pathways of nitroimidazoles. The method involves performing TGA experiments at multiple heating rates.

The OFW equation is:

ln(β) = ln(AEa / R * g(α)) - 5.331 - 1.052 (Ea / RT)

Where:

-

β is the heating rate (K/min)

-

Ea is the activation energy (kJ/mol)

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature (K) at a given conversion

-

A is the pre-exponential factor

-

g(α) is the integral reaction model

For a given conversion (α), a plot of ln(β) versus 1/T yields a straight line with a slope of -1.052 (Ea/R).

-

Perform TGA experiments at a minimum of three different heating rates (e.g., 5, 10, and 20 °C/min).

-

For a series of conversion values (α, e.g., 0.1, 0.2, 0.3...), determine the corresponding temperature (T) from each TGA curve.

-

For each conversion value , plot ln(β) versus 1/T.

-

Determine the slope of the resulting line.

-

Calculate the activation energy (Ea) using the equation: Ea = - (slope * R) / 1.052.

Section 3: Computational Approaches to Understanding Thermal Stability

Computational chemistry provides powerful tools to predict and rationalize the thermal stability of nitroimidazole compounds at a molecular level. Key parameters that correlate with thermal stability are the C-NO2 or N-NO2 bond dissociation energy (BDE) and the heat of formation (HOF).[1]

Bond Dissociation Energy (BDE)

The BDE is the energy required to homolytically cleave a bond. For nitroimidazoles, the weakest bond is typically the C-NO2 or N-NO2 bond, and its BDE is often the rate-determining factor in the initial stages of thermal decomposition. A higher BDE generally correlates with greater thermal stability.

This workflow uses Density Functional Theory (DFT), a widely used computational method.

-

Molecule and Radical Geometry Optimization:

-

Build the 3D structure of the parent nitroimidazole molecule.

-

Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will find the lowest energy conformation of the molecule.

-

Create the two radical fragments by breaking the C-NO2 bond in the optimized structure. One fragment will be the imidazole radical, and the other will be the NO2 radical.

-

Perform separate geometry optimization and frequency calculations for each radical.

-

-

Energy Calculation:

-

Extract the zero-point corrected electronic energies for the parent molecule and the two radical fragments from the output files of the frequency calculations.

-

-

BDE Calculation:

-

Calculate the BDE using the following equation: BDE = [E(imidazole radical) + E(NO2 radical)] - E(parent molecule)

-

Caption: Computational workflow for C-NO2 BDE calculation.

Section 4: Data Synthesis and Interpretation

A systematic comparison of thermal stability data across a series of related compounds is essential for elucidating structure-stability relationships.

Table 1: Thermal Decomposition Data for Selected Nitroimidazole Derivatives

| Compound | Number of NO2 Groups | Position of NO2 Groups | Decomposition Onset (Td, °C) | Heat of Decomposition (ΔHd, J/g) | Reference |

| 2-Nitroimidazole | 1 | 2 | ~285 | - | [5] |

| 4-Nitroimidazole | 1 | 4 | ~315 | - | [5] |

| 1,4-Dinitroimidazole | 2 | 1, 4 | ~130 | - | [6] |

| 2,4-Dinitroimidazole | 2 | 2, 4 | ~285 | - | [7] |

| 4,5-Dinitroimidazole | 2 | 4, 5 | ~240 | - | |

| 1-Methyl-2,4,5-trinitroimidazole | 3 | 1, 2, 4, 5 | ~250 | - | [2][3] |

Note: Decomposition temperatures can vary depending on the experimental conditions, particularly the heating rate.

The data in Table 1 illustrates several key trends. The introduction of a second nitro group generally lowers the decomposition temperature. The position of the nitro group has a significant impact, with the N-nitro derivative (1,4-dinitroimidazole) exhibiting markedly lower thermal stability.

Conclusion: A Holistic Approach to Thermal Safety

The thermal stability analysis of nitro-substituted imidazole compounds is a multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. By meticulously performing DSC and TGA experiments and complementing this data with theoretical calculations of parameters like bond dissociation energy, researchers can gain a deep and predictive understanding of the thermal hazards associated with these vital pharmaceutical compounds. This integrated approach is not just a matter of scientific rigor; it is a critical component of ensuring safety and quality in the development and manufacturing of nitroimidazole-based drugs.

References

- de Souza, M. V. N., et al. (2003). Thermal stability of metronidazole drug and tablets. Journal of Thermal Analysis and Calorimetry, 72(2), 535-540.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech Inc.

- Zhao, Y., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 137(11), 114303.

- Wang, F., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 30(5), 1865-1875.

- ResearchGate. (n.d.). 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-cast explosive: synthesis and studies on thermal behavior in presence of explosive ingredients.

- Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.).

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC)

- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.

- An, C., et al. (2010). Thermal Rearrangement of 1,4-Dinitroimidazole to 2,4-Dinitroimidazole: Characterization and Investigation of the Mechanism by Mass Spectrometry and Isotope Labeling. The Journal of Physical Chemistry A, 114(37), 10049-10055.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- ChemRxiv. (n.d.).

- Sambath Baskaran. (2024, May 8). How to calculate Bond Dissociation Energy using Gaussian 09W/G16 [Video]. YouTube.

- AIP Publishing. (2012).

- Barroso, J. (2025). Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability.